For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Properties of 4-Bromophenyl 3-pyridyl ketone
Introduction
4-Bromophenyl 3-pyridyl ketone, also known as (4-bromophenyl)(pyridin-3-yl)methanone, is a key heterocyclic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromophenyl moiety, a pyridyl ring, and a ketone linker, offers multiple reaction sites for molecular elaboration. The presence of the bromine atom is particularly significant, as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The pyridyl nitrogen introduces basicity and potential for hydrogen bonding, which is often desirable in pharmacologically active compounds. Consequently, this compound is a valuable building block in the development of novel therapeutic agents and functional materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromophenyl 3-pyridyl ketone is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 14548-45-9 | [2][3][4] |
| Molecular Formula | C₁₂H₈BrNO | [2][3][5] |
| Molecular Weight | 262.11 g/mol | [2][5] |
| IUPAC Name | (4-bromophenyl)(pyridin-3-yl)methanone | [6] |
| Synonyms | 3-(4-Bromobenzoyl)pyridine, p-Bromophenyl 3-pyridyl ketone | [3][7] |
| SMILES | c1cc(cnc1)C(=O)c2ccc(cc2)Br | [5] |
| InChIKey | IDGVUIHZWDVXOQ-UHFFFAOYSA-N | [5] |
Synthesis of 4-Bromophenyl 3-pyridyl ketone
The synthesis of diaryl ketones like 4-Bromophenyl 3-pyridyl ketone can be accomplished through several established synthetic routes. The most common and effective methods include the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[8][9] This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups.[10] For the synthesis of 4-Bromophenyl 3-pyridyl ketone, this can be achieved by coupling 3-pyridylboronic acid with 4-bromobenzoyl chloride.
This protocol is a representative procedure based on established methodologies for Suzuki couplings.[10][11][12]
Materials:
-
3-Pyridylboronic acid (1.1 equivalents)
-
4-Bromobenzoyl chloride (1.0 equivalent)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[11]
-
Base, e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equivalents)[10][12]
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pyridylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[10]
-
Solvent and Reagent Addition: Under the inert atmosphere, add the degassed solvent mixture. In a separate flask, dissolve 4-bromobenzoyl chloride in a small amount of the degassed solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[10]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4-Bromophenyl 3-pyridyl ketone.[10]
Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction involving an organomagnesium halide (Grignard reagent).[13][14] The synthesis can proceed by reacting a Grignard reagent derived from 3-bromopyridine with 4-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol. A more direct route involves the reaction of 4-bromophenylmagnesium bromide with a pyridine-3-carboxaldehyde or a derivative like 3-cyanopyridine.[15]
This protocol outlines a general procedure for the synthesis via a Grignard reagent.[15][16][17]
Materials:
-
Magnesium turnings (1.1 equivalents)
-
4-Bromobromobenzene (1.0 equivalent)
-
Pyridine-3-carboxaldehyde (0.9 equivalents)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent[14][17]
-
Iodine crystal (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl) for quenching
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.[17] Add a small crystal of iodine to activate the magnesium surface.[15]
-
Cover the magnesium with anhydrous THF. Dissolve 4-bromobromobenzene in anhydrous THF in the dropping funnel and add a small portion to the magnesium. The reaction initiation is indicated by bubbling and gentle reflux.[17] Once initiated, add the remaining solution dropwise to maintain a steady reflux.
-
Reaction with Aldehyde: Cool the prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve pyridine-3-carboxaldehyde in anhydrous THF and add it dropwise to the stirred Grignard reagent.[17]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[17]
-
Extraction and Oxidation: Extract the resulting alcohol with an organic solvent. The crude alcohol is then oxidized to the ketone using a standard oxidizing agent (e.g., PCC, PDC, or Swern oxidation).
-
Purification: The final ketone product is purified by column chromatography as described in the Suzuki protocol.
Spectroscopic and Analytical Data
Characterization of 4-Bromophenyl 3-pyridyl ketone is performed using standard spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons from the bromophenyl ring (typically two doublets, AA'BB' system) and the pyridyl ring (distinct signals for protons at positions 2, 4, 5, and 6). |
| ¹³C NMR | Carbonyl carbon signal (~190-200 ppm), signals for the ipso-carbons attached to bromine and the carbonyl group, and other aromatic carbon signals. |
| FT-IR (cm⁻¹) | Strong C=O stretch (~1660-1680 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), and aromatic C=C and C-H stretching vibrations. |
| Mass Spec (MS) | Molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. |
Reactivity and Applications in Drug Development
4-Bromophenyl 3-pyridyl ketone is a valuable scaffold in medicinal chemistry due to its synthetic tractability and the pharmacological relevance of the diaryl ketone motif.
-
Cross-Coupling Reactions: The aryl bromide functionality is a prime site for further synthetic modifications. It readily participates in Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination, and Heck reactions, allowing for the introduction of a wide variety of substituents.[1] This modularity is crucial for exploring structure-activity relationships (SAR) during lead optimization in drug discovery.[1]
-
Modification of the Ketone: The carbonyl group can be reduced to a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized. It can also be converted to other functional groups like oximes or hydrazones.
-
Pyridine Ring Chemistry: The nitrogen atom in the pyridine ring can be N-oxidized or quaternized to modulate the electronic properties and solubility of the molecule.
-
Pharmaceutical Intermediate: The structural motif is found in various biologically active compounds. The ability to easily diversify the structure makes it an important intermediate for creating libraries of compounds for screening against various biological targets, including kinases and other enzymes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. GSRS [gsrs.ncats.nih.gov]
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- 7. 4-BROMOPHENYL 3-PYRIDYL KETONE [drugfuture.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. d.web.umkc.edu [d.web.umkc.edu]
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